molecular formula C12H8N4O2 B2416088 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439108-51-7

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2416088
CAS No.: 439108-51-7
M. Wt: 240.222
InChI Key: FIAFYBHYHIMLQV-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique structure that combines a benzodioxole moiety with a triazolopyrimidine scaffold. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c1-2-10-11(18-7-17-10)5-8(1)9-3-4-13-12-14-6-15-16(9)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFYBHYHIMLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC=NN34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazolo[1,5-a]pyrimidine, including 7-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine, exhibit significant anticancer activity. A notable derivative, WS-898, has been identified as a potent inhibitor of the ABCB1 protein (P-glycoprotein), which is implicated in multidrug resistance in cancer therapy. In vitro studies demonstrated that WS-898 effectively reversed paclitaxel resistance in cancer cell lines with IC50 values of 5.0 nM and lower .

Phosphodiesterase Inhibition

Another application of this compound is its role as a phosphodiesterase type 2 (PDE2) inhibitor. PDE2 inhibitors are being investigated for their potential in treating various disorders including neurodegenerative diseases and heart conditions. The structural framework of triazolo[1,5-a]pyrimidines allows for selective inhibition of PDE enzymes, making them valuable in drug design .

Case Studies and Research Findings

StudyFindingsApplications
WS-898 Discovery Identified as an effective ABCB1 inhibitor; increases intracellular concentration of chemotherapeutic agents.Cancer treatment strategies targeting drug resistance.
PDE2 Inhibition Studies Showed potential for treating cognitive deficits and heart diseases through selective inhibition pathways.Development of drugs for neurological and cardiovascular conditions.

Synthesis and Derivatives

The synthesis of 7-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves several chemical reactions that modify the benzodioxole moiety to enhance biological activity. Variations such as substituting different phenyl groups have led to the discovery of compounds with improved potency against various targets.

Table: Common Derivatives and Their Activities

Compound NameStructureBiological Activity
WS-898StructureABCB1 inhibitor; anticancer
PDE2 Inhibitor DerivativeStructureCognitive enhancement; cardiovascular effects

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of key signaling pathways within cells. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its specific combination of functional groups, which confer unique biological activities. Its ability to inhibit multiple signaling pathways makes it a versatile compound in the realm of drug discovery.

Biological Activity

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H8N4O2
  • Molecular Weight : 240.22 g/mol
  • CAS Number : 439108-51-7

Triazolo-pyrimidines exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : Many triazolo-pyrimidines act as inhibitors of specific enzymes involved in cancer progression and other diseases. For instance, studies have shown that derivatives can inhibit ABCB1 (P-glycoprotein), which is crucial in drug resistance mechanisms in cancer cells .
  • Anticancer Activity : These compounds have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications on the triazolo-pyrimidine core significantly influence their anticancer efficacy .

Biological Activity Overview

The following table summarizes the biological activities and effects observed for 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine:

Biological Activity Observed Effects References
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits ABCB1 and other enzymes related to drug resistance
AntimicrobialExhibits antibacterial properties against various pathogens
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various triazolo-pyrimidines, 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine was tested against several cancer cell lines. The compound showed significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics. It was particularly effective against drug-resistant cell lines when used in combination with established chemotherapy agents like paclitaxel .

Case Study 2: Enzyme Inhibition

Another study investigated the ability of this compound to inhibit the ABCB1 transporter. Results indicated that it effectively blocked the efflux function of ABCB1, leading to increased intracellular concentrations of chemotherapeutics. This suggests a promising role in overcoming drug resistance in cancer therapy .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of triazolo-pyrimidines. For instance:

  • Modifications at the benzodioxole moiety significantly increased anticancer potency and selectivity towards tumor cells compared to normal cells.
  • The introduction of electron-withdrawing groups improved enzyme inhibition capabilities and overall bioactivity.

Q & A

Q. What synthetic methodologies are commonly employed to construct the [1,2,4]triazolo[1,5-a]pyrimidine core of this compound?

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A robust method involves reacting 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds or their equivalents under mild conditions. For example, pyridinium N-(heteroaryl)aminides have been used to construct 5,6-unsubstituted derivatives, achieving high regioselectivity . Substituted aldehydes (e.g., 4-isopropylbenzaldehyde) are condensed with acetoacetamide and 3-amino-5-(benzylthio)-1,2,4-triazole under nitrogen, followed by solvent evaporation and column chromatography for purification (yields: 33–80%) .

Q. How is the structural integrity of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine confirmed experimentally?

Structural validation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. Key NMR signals include:

  • ¹H NMR : Aromatic protons from the benzodioxole moiety (δ 6.7–7.2 ppm) and triazolopyrimidine protons (δ 8.1–8.5 ppm).
  • ¹³C NMR : Distinct peaks for carbonyl carbons (δ 165–170 ppm) and sp² hybridized carbons in the heterocycle (δ 140–160 ppm) .
    High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Q. What methods are recommended for purity assessment and reaction optimization?

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–50%) effectively separates impurities .
  • Recrystallization : Ethanol or DMF/water mixtures yield high-purity crystals (melting points: 180–220°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antibacterial activity?

Substituents at the 2- and 7-positions critically influence bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 7-position improve antibacterial potency against Enterococcus spp. by enhancing membrane penetration .
  • Benzylthio groups at the 2-position increase lipophilicity, correlating with improved MIC values (Table 1).

Table 1 : Bioactivity of Selected Derivatives

Substituent (Position 7)MIC (μg/mL)
4-Isopropylphenyl16
4-Dimethylaminophenyl64
4-Ethylthiophenyl8

Methodological Insight : Use iterative substitution (e.g., Suzuki coupling for aryl groups) and evaluate minimal inhibitory concentrations (MICs) via broth microdilution assays .

Q. What computational strategies predict binding affinity and pharmacokinetic properties of triazolopyrimidine derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The benzodioxole moiety often occupies hydrophobic pockets, while the triazole nitrogen forms hydrogen bonds .
  • ADMET Prediction : SwissADME or pkCSM tools estimate logP (2.5–3.5), bioavailability (30–50%), and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in synthetic yields across derivatives?

Yield disparities (e.g., 33% for 4-dimethylaminophenyl vs. 80% for 4-ethylthiophenyl derivatives) arise from electronic and steric effects:

  • Electron-donating groups (e.g., -NMe₂) destabilize intermediates, reducing cyclization efficiency.
  • Steric hindrance : Bulky substituents slow reaction kinetics.
    Optimization : Use microwave-assisted synthesis (100°C, 30 min) or Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization .

Q. What role does X-ray crystallography play in resolving structural ambiguities?

Single-crystal X-ray diffraction confirms bond lengths, angles, and planarity of the fused triazolopyrimidine system. For example, crystallographic data for 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one revealed a dihedral angle of 59.3° between the phenyl and quinazoline rings, impacting π-π stacking interactions .

Q. How do alternative oxidative cyclization methods compare for scalability and sustainability?

  • NaOCl/MnO₂ : High yields but generate toxic waste.
  • PIFA/I₂-KI : Eco-friendly, with comparable efficiency (70–85% yields).
    Recommendation : Use PIFA/I₂-KI for green synthesis, validated by TLC monitoring and in situ IR .

Data Contradiction Analysis

Case Study : Conflicting antibacterial data for 4-dimethylaminophenyl derivatives (low yield, high MIC).

  • Root Cause : Electron-donating -NMe₂ reduces membrane permeability despite synthetic challenges.
  • Resolution : Introduce hybrid substituents (e.g., 4-aminophenyl) to balance electronic effects and bioavailability .

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